Chemical structure and physicochemical properties of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate
Chemical structure and physicochemical properties of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate
An In-Depth Technical Guide on the Chemical Structure, Physicochemical Properties, and Synthetic Utility of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate (CAS: 1233955-69-5)[1] represents a highly versatile, orthogonally protected scaffold frequently utilized in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and soluble epoxide hydrolase (sEH) inhibitors[2][3]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive analysis of this compound’s structural rationale, physicochemical profile, and validated synthetic protocols.
Structural Rationale and Chemical Identity
The architecture of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate is deliberately designed to balance reactivity, stability, and pharmacophoric utility. The molecule consists of three critical domains:
-
The Piperidine Core: Saturated nitrogen heterocycles are ubiquitous in FDA-approved drugs. The piperidine ring provides a rigid, three-dimensional vector that predictably orients the C4-substituent, minimizing the entropic penalty upon binding to a target protein.
-
The N1-Boc Protecting Group (tert-Butoxycarbonyl): The Boc group masks the secondary amine of the piperidine ring. It is highly lipophilic, stable to catalytic hydrogenation, nucleophilic attack, and basic conditions, yet it can be cleanly cleaved under acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane) to release volatile byproducts (isobutylene and CO₂).
-
The C4-3-Methylureido Moiety: Ureas (-NH-CO-NH-) are privileged pharmacophores. They exhibit superior metabolic stability compared to standard amides and act as potent bidentate hydrogen-bond donors. The terminal methyl group caps the urea, preventing unwanted side reactions while maintaining a low steric profile.
Caption: Structural domain analysis and functional causality of the compound.
Physicochemical Profiling
Understanding the physicochemical properties of this building block is essential for predicting its behavior in organic solvents during synthesis and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.
| Property | Value | Causality / Scientific Significance |
| CAS Number | 1233955-69-5[1] | Unique registry identifier for procurement and safety tracking. |
| Molecular Formula | C₁₂H₂₃N₃O₃[1] | Dictates the exact mass for mass spectrometry (MS) identification. |
| Molecular Weight | 257.33 g/mol | Ideal fragment size; leaves ample "molecular weight budget" for downstream coupling without violating Lipinski's Rule of 5. |
| H-Bond Donors | 2 | Derived entirely from the urea nitrogen protons; critical for engaging target protein backbones (e.g., kinase hinge regions). |
| H-Bond Acceptors | 3 | Contributed by the Boc carbonyl, Boc ether oxygen, and urea carbonyl; enhances aqueous solubility. |
| Topological Polar Surface Area | ~84.3 Ų | Balances aqueous solubility with organic solvent miscibility during extraction workflows. |
Validated Synthetic Workflows
The synthesis of tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate typically utilizes 1-Boc-4-aminopiperidine as the starting material. Below, I detail two self-validating protocols. The first is the direct isocyanate route[2][4], and the second is a safer, phosgene-free alternative.
Protocol A: Direct Methyl Isocyanate Route
Note: Methyl isocyanate is highly toxic and volatile. This procedure must be conducted in a strictly controlled fume hood.
-
Preparation: Dissolve 1-Boc-4-aminopiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Catalysis: Add triethylamine (TEA, 1.2 equivalents). TEA acts as a proton scavenger and enhances the nucleophilicity of the primary amine.
-
Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add methyl isocyanate (1.1 equivalents) dropwise over 15 minutes to control the exothermic urea formation[2].
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 16 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a Ninhydrin stain (the primary amine starting material will stain purple; the urea product will not).
-
Workup: Quench the reaction with deionized water. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 0-10% Methanol in Ethyl Acetate) to afford the pure product as a white solid[2].
Protocol B: The CDI-Mediated (Phosgene-Free) Route
To circumvent the hazards of methyl isocyanate, 1,1'-Carbonyldiimidazole (CDI) is used to generate an activated intermediate.
-
Activation: Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous THF. Add CDI (1.2 eq) at 0 °C. Stir for 2 hours to form the intermediate imidazole-1-carboxamide.
-
Coupling: Add methylamine hydrochloride (1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to liberate the free methylamine in situ.
-
Completion: Heat the reaction to 50 °C for 6 hours. The excess DIPEA drives the nucleophilic displacement of the imidazole leaving group, yielding the target urea.
Caption: Comparative synthetic workflows for generating the target ureido-piperidine scaffold.
Applications in Drug Discovery
Once synthesized, the Boc group is strategically removed to expose the secondary piperidine amine. This nucleophilic site is then functionalized (via reductive amination, SNAr, or amide coupling) to generate complex therapeutic agents.
-
Chemokine Receptor (CCR5) Antagonists: Piperidine-urea derivatives are heavily cited in the development of CCR5 modulators, which block viral entry in HIV-1 infections and reduce immune cell recruitment in inflammatory diseases[2].
-
Kinase Inhibitors: The 3-methylureido group is frequently utilized to anchor molecules into the ATP-binding pocket of kinases (e.g., Pyrrolopyridine inhibitors) via robust hydrogen bonding with the hinge region backbone[3].
-
Metabolic Disease Therapeutics: Similar n-acyl-piperazine and piperidine urea derivatives have been patented for their efficacy in modulating Retinol Binding Protein 4 (RBP4), offering prophylactic and therapeutic avenues for diabetes and macular degeneration[4].
References
-
NextSDS. "tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate — Chemical Substance Information." NextSDS Database. Available at:[Link]
- AstraZeneca AB. "Piperidine derivatives as modulators of chemokine receptor CCR5." U.S. Patent 7,615,555 B2, issued November 10, 2009.
- Banyu Pharmaceutical Co Ltd. "Derivatives of n-acyl-n'-phenylpiperazine useful (inter alia) for the prophylaxis or treatment of diabetes." WIPO Patent Application WO2010119992A1, published October 21, 2010.
- Deciphera Pharmaceuticals LLC. "Pyrrolopyridine inhibitors of kinases." U.S. Patent Application 20110015173A1, published January 20, 2011.
Sources
- 1. nextsds.com [nextsds.com]
- 2. US7615555B2 - Piperidine derivatives as modulators of chemokine receptor CCR5 - Google Patents [patents.google.com]
- 3. US20110015173A1 - Pyrrolopyridine inhibitors of kinases - Google Patents [patents.google.com]
- 4. WO2010119992A1 - Derivatives of n-acyl-n'-phenylpiperazine useful (inter alia) for the prophylaxis or treatment of diabetes - Google Patents [patents.google.com]
